molecular formula C10H7Cl3N4 B1671183 Elpetrigine CAS No. 212778-82-0

Elpetrigine

Cat. No. B1671183
M. Wt: 289.5 g/mol
InChI Key: NNXUYJFHOVCRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599905B2

Procedure details

A suspension of 2-amino-6-acetamido-3-(2,3,5-trichlorophenyl)pyrazine (2.97 g, 8.96×10−3 mole) in 12M hydrochloric acid (1.31 ml) and water (4.04 ml) was fluxed for 1.75 hrs. The cooled mixture was then basified with 0.880 aqueous ammonia (5 ml) and extracted with chloroform (3×50 ml). The combined chloroform extracts were dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated down in vacuo at 80° C. Yield 2.29 g (88%), M.p. 178-180° C.
Name
2-amino-6-acetamido-3-(2,3,5-trichlorophenyl)pyrazine
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
solvent
Reaction Step One
Name
Quantity
4.04 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]2[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:9]=2[Cl:16])=[N:6][CH:5]=[C:4]([NH:17]C(=O)C)[N:3]=1.N>Cl.O>[NH2:1][C:2]1[C:7]([C:8]2[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:9]=2[Cl:16])=[N:6][CH:5]=[C:4]([NH2:17])[N:3]=1

Inputs

Step One
Name
2-amino-6-acetamido-3-(2,3,5-trichlorophenyl)pyrazine
Quantity
2.97 g
Type
reactant
Smiles
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)NC(C)=O
Name
Quantity
1.31 mL
Type
solvent
Smiles
Cl
Name
Quantity
4.04 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down in vacuo at 80° C

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
Smiles
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.